molecular formula C13H15N3O3 B13277435 5-(Azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B13277435
M. Wt: 261.28 g/mol
InChI Key: DACSZNXCOKUIDS-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an azetidine ring, a dimethoxyphenyl group, and an oxadiazole ring, which together contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(Azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features allow for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The azetidine ring and oxadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
  • 5-(Azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-(Azetidin-3-yl)-3-(3,4-dihydroxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-(Azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the potential for diverse applications in various fields.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H15N3O3/c1-17-10-4-3-8(5-11(10)18-2)12-15-13(19-16-12)9-6-14-7-9/h3-5,9,14H,6-7H2,1-2H3

InChI Key

DACSZNXCOKUIDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CNC3)OC

Origin of Product

United States

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